molecular formula C23H19N3O6 B4703445 (2Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide

(2Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B4703445
M. Wt: 433.4 g/mol
InChI Key: UNWGFIGHJFSCCV-PTNGSMBKSA-N
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Description

(2Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide: is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, an ethoxyphenyl group, and a methoxy-nitrophenyl group attached to a furan ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a cyanoacetamide in the presence of a base to form the desired product . The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s ability to interact with biological targets can be harnessed to design drugs with specific therapeutic effects.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: (2Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide stands out due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides unique opportunities for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

(Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O6/c1-3-31-18-6-4-5-16(12-18)25-23(27)15(14-24)11-19-8-10-21(32-19)20-9-7-17(26(28)29)13-22(20)30-2/h4-13H,3H2,1-2H3,(H,25,27)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWGFIGHJFSCCV-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide
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(2Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide
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(2Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide
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(2Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide
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(2Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide
Reactant of Route 6
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(2Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide

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